![molecular formula C15H8F6N4 B2906255 N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine CAS No. 477866-52-7](/img/structure/B2906255.png)
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine (NBTMA) is an organic compound consisting of a benzotriazin-4-amine core with two trifluoromethylphenyl substituents. NBTMA is a highly fluorinated compound with a variety of applications in chemical synthesis, scientific research, and laboratory experiments. It is a versatile compound with a wide range of potential uses due to its unique structure and properties.
Scientific Research Applications
Catalyst Development
The 3,5-bis(trifluoromethyl)phenyl motif is a key component in the development of catalysts . It’s used extensively in promoting organic transformations . The ability of these catalysts to activate substrates and stabilize developing negative charges in transition states is one of their key features .
Organocatalysis
The compound plays a significant role in the field of organocatalysis . The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade .
Drug Development
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and found to be potent growth inhibitors of drug-resistant bacteria . These compounds have shown promising results against planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
Biofilm Eradication
Some of these compounds have shown potential against Staphylococcus aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Enzyme Activity Evaluation
The compound has been used in the evaluation of enzyme activity in E. coli . The recombinant E. coli whole cells were used as biocatalysts to evaluate their enzyme activity toward 3,5-BTAP .
Spectroscopic Investigations
The compound has been used in spectroscopic investigations . The FT-Raman spectrum is recorded in the thiourea including its proof of principle studies as well as its applications as catalyst and cocatalyst .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target enzymes like reverse transcriptase .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations . They activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Result of Action
Compounds with similar structures have been reported to exhibit improved drug potency toward enzyme inhibition .
Action Environment
Environmental factors can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of molecules with a -CF3 group . .
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N4/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-13-11-3-1-2-4-12(11)23-25-24-13/h1-7H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRNSEKXBKGCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=N2)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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